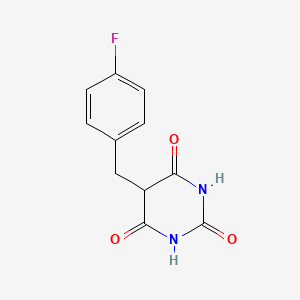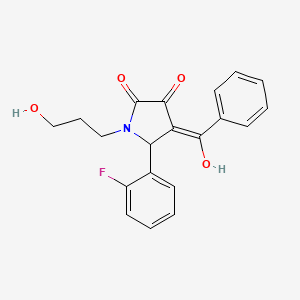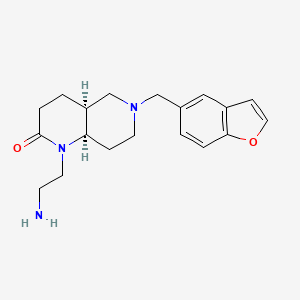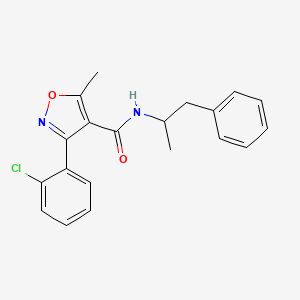![molecular formula C15H25N3O3 B5402659 1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5402659.png)
1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPPE or 1-(3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl)-4-(hydroxymethyl)-4-azepan-2-one. DPPE is a chiral molecule with two enantiomers, which are mirror images of each other.
科学的研究の応用
DPPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, DPPE has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. DPPE has also been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
In drug discovery, DPPE has been used as a scaffold for the development of novel therapeutics. By modifying the chemical structure of DPPE, researchers can create analogs with improved pharmacological properties, such as increased potency and selectivity.
In materials science, DPPE has been utilized as a building block for the synthesis of functional materials, such as polymers and nanoparticles. These materials have potential applications in drug delivery, imaging, and sensing.
作用機序
The mechanism of action of DPPE is not fully understood, but it is believed to involve the inhibition of enzymes involved in key cellular processes, such as DNA replication and protein synthesis. DPPE has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DPPE has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response.
Biochemical and Physiological Effects:
DPPE has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that DPPE can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that DPPE can reduce tumor growth in animal models of cancer and alleviate pain and inflammation in animal models of arthritis.
実験室実験の利点と制限
DPPE has several advantages as a research tool, including its high potency and selectivity, its ability to inhibit key cellular processes, and its potential as a scaffold for the development of novel therapeutics. However, there are also limitations to its use in lab experiments, including its relatively complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on DPPE, including:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of novel DPPE analogs with improved pharmacological properties.
3. Exploration of the potential of DPPE as a scaffold for the development of new drugs for the treatment of cancer and inflammatory diseases.
4. Investigation of the use of DPPE-based materials in drug delivery, imaging, and sensing applications.
5. Studies to determine the safety and toxicity of DPPE in vivo.
In conclusion, DPPE is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DPPE and its analogs as research tools and therapeutics.
合成法
The synthesis of DPPE involves the reaction of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then treated with formaldehyde and sodium borohydride to yield DPPE as a white solid.
特性
IUPAC Name |
3-(4,5-dimethyl-1H-pyrazol-3-yl)-1-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-11-12(2)16-17-13(11)4-5-14(20)18-8-3-6-15(21,10-19)7-9-18/h19,21H,3-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEHXALNVJDERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)N2CCCC(CC2)(CO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5402605.png)
![2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine](/img/structure/B5402621.png)
![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5402626.png)
![(3S*,5S*)-1-cyclopentyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5402629.png)
![2-(2-chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5402635.png)

![4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5402652.png)

![7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402662.png)
![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)


![8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5402693.png)